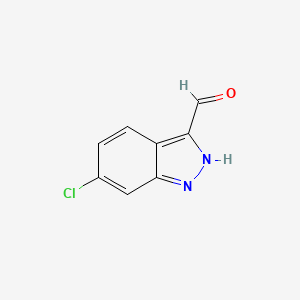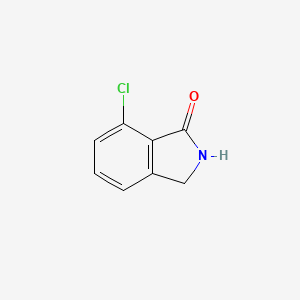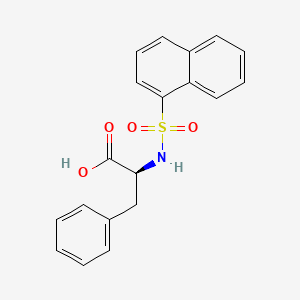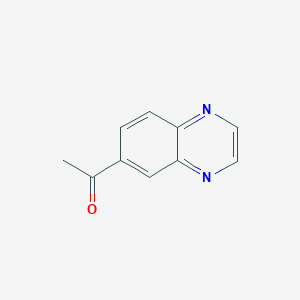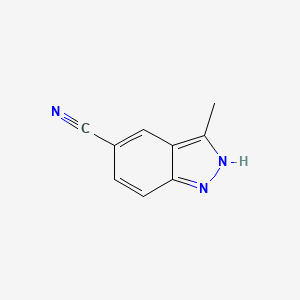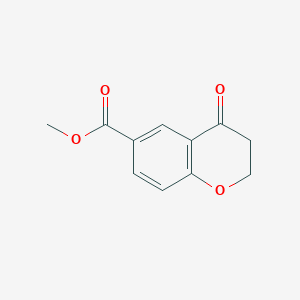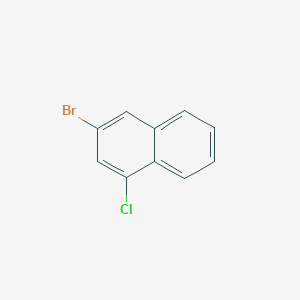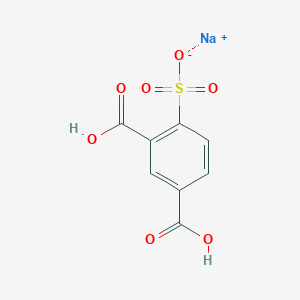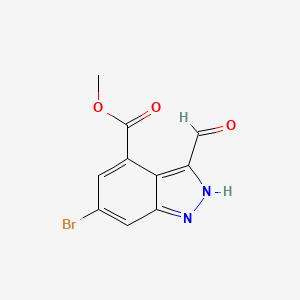
Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate
Descripción general
Descripción
“Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate” is a chemical compound with the CAS Number: 1353636-63-1 . It has a molecular weight of 282.09 and its IUPAC name is methyl 6-bromo-3-formyl-1H-indole-4-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8BrNO3/c1-16-11(15)8-2-7(12)3-9-10(8)6(5-14)4-13-9/h2-5,13H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .
Aplicaciones Científicas De Investigación
Indole Derivatives in Biomedical Research
- Application Summary : Indole derivatives have been found to be biologically active compounds that can be used for the treatment of cancer cells, microbes, and various types of disorders in the human body .
- Results or Outcomes : Indole derivatives, both natural and synthetic, have shown various biologically vital properties. They have attracted increasing attention in recent years due to their potential therapeutic applications .
“Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate” is an indazole derivative, and while specific applications for this compound are not readily available, indazole derivatives have been found to have a wide variety of medicinal applications . Here are some additional applications of indazole derivatives:
Anticancer Agents
- Application Summary : Certain indazole derivatives have been synthesized and evaluated for their anticancer properties .
- Methods of Application : The compounds were tested on human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay .
- Results or Outcomes : Some compounds showed higher inhibitory activity on the viability of these cancer cells when compared with the standard methotrexate .
Antiangiogenic Agents
- Application Summary : Some indazole derivatives have been found to inhibit proangiogenic cytokines associated with tumor development .
- Methods of Application : The compounds were tested for their potential to inhibit proangiogenic cytokines .
- Results or Outcomes : Certain compounds were found to be potent antiangiogenic agents against TNFα, VEGF, and EGF .
Antioxidant Agents
- Application Summary : Indazole derivatives have been screened for their antioxidant activities .
- Methods of Application : The antioxidant activities of the compounds were assessed using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity .
- Results or Outcomes : Some compounds showed significant OH radical scavenging activities, DPPH radical scavenging activity, and SOR scavenging activity when compared with the reference compound ascorbic acid .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
methyl 6-bromo-3-formyl-2H-indazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10(15)6-2-5(11)3-7-9(6)8(4-14)13-12-7/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIVPMMXHLLRDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=NNC(=C12)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646157 | |
| Record name | Methyl 6-bromo-3-formyl-2H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate | |
CAS RN |
885518-85-4 | |
| Record name | Methyl 6-bromo-3-formyl-2H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



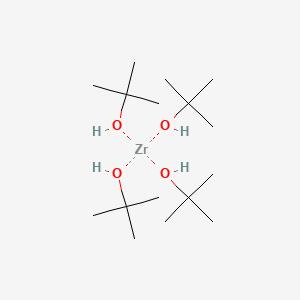

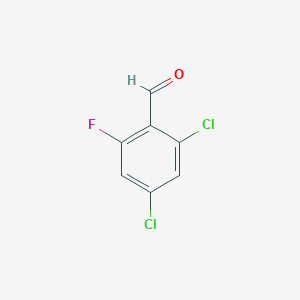
![4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1593028.png)
